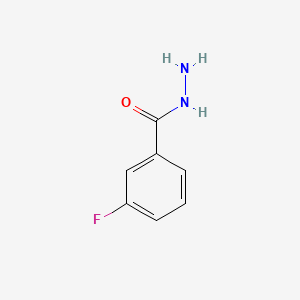

3-Fluorobenzhydrazide

描述

Overview of Hydrazide Chemistry and its Research Relevance

Hydrazides are a class of organic compounds characterized by the functional group -C(=O)NHNH2. mdpi.comresearchgate.net This versatile moiety is a cornerstone in medicinal chemistry due to its ability to serve as a synthon for a wide array of heterocyclic compounds, which are ring structures containing atoms of at least two different elements. mdpi.comnih.gov These heterocyclic derivatives, such as oxadiazoles, thiadiazoles, and triazoles, are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. mdpi.comnih.govnih.gov The hydrazide functional group can also participate in the formation of hydrazones, which are another class of compounds with significant pharmacological potential. mdpi.comnih.gov The adaptability of hydrazide chemistry makes it a powerful tool for the synthesis of new and effective therapeutic agents. nih.gov

Positioning of 3-Fluorobenzhydrazide within Fluorinated Hydrazide Chemistry

This compound (C7H7FN2O) is a specific molecule that combines the advantageous properties of both fluorinated compounds and hydrazides. ossila.com It serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and chemical industries. lookchem.comlookchem.com The presence of the fluorine atom on the benzene (B151609) ring can enhance the biological activity and pharmacokinetic properties of the resulting derivatives. lookchem.com The hydrazide group, being nucleophilic, readily reacts with various electrophiles, allowing for the construction of diverse molecular architectures. ossila.com This makes this compound a valuable building block for creating novel compounds with potential therapeutic applications, including antimicrobial and anticancer agents. ossila.commdpi.com

Historical Context and Early Research Discoveries Pertaining to this compound

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H7FN2O | lookchem.comchemspider.com |

| Molecular Weight | 154.14 g/mol | lookchem.comsigmaaldrich.com |

| Appearance | White to off-white crystalline powder | lookchem.com |

| Melting Point | 138-143 °C | lookchem.comsigmaaldrich.com |

| Boiling Point | 312.6 °C at 760 mmHg | lookchem.comchemsrc.com |

| Density | 1.272 g/cm³ | lookchem.comchemsrc.com |

| CAS Number | 499-55-8 | lookchem.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-fluorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUISEXNUHLZEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325997 | |

| Record name | 3-Fluorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-55-8 | |

| Record name | Benzoic acid, 3-fluoro-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 499-55-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 3 Fluorobenzhydrazide

Established Synthetic Routes to 3-Fluorobenzhydrazide

Traditional methods for synthesizing this compound are well-documented and widely used due to their reliability. These routes typically begin with either 3-fluorobenzoic acid or its corresponding ester derivatives.

A common and direct method for preparing this compound involves the use of 3-fluorobenzoic acid derivatives. The most conventional approach is the conversion of 3-fluorobenzoic acid into a more reactive species, such as an acid chloride, which then readily reacts with hydrazine (B178648).

The process generally involves:

Activation of 3-Fluorobenzoic Acid: The carboxylic acid is often converted to 3-fluorobenzoyl chloride by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This step activates the carbonyl group, making it more susceptible to nucleophilic attack.

Reaction with Hydrazine: The resulting 3-fluorobenzoyl chloride is then treated with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O). The lone pair of electrons on one of the nitrogen atoms in hydrazine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of this compound and hydrochloric acid as a byproduct. The reaction is typically performed in a suitable solvent and may require a base to neutralize the generated acid.

This two-step approach is a popular method for preparing hydrazides due to the high reactivity of acid chlorides. researchgate.net

An alternative and frequently employed route is the synthesis via an ester intermediate. mdpi.com This method involves a two-step process: esterification of 3-fluorobenzoic acid followed by hydrazinolysis. mdpi.comnih.gov

Esterification: 3-Fluorobenzoic acid is first converted to its corresponding ester, typically a methyl or ethyl ester (e.g., methyl 3-fluorobenzoate (B1230327) or ethyl 3-fluorobenzoate). This is often achieved by refluxing the acid in an excess of the respective alcohol (methanol or ethanol) with a catalytic amount of strong acid, such as sulfuric acid. lookchem.com

Hydrazinolysis: The purified ester is then reacted with hydrazine hydrate. mdpi.comnih.gov This reaction, known as hydrazinolysis, involves the nucleophilic acyl substitution of the alkoxy group (-OR) of the ester with the hydrazino group (-NHNH₂). The reaction is typically carried out by heating the ester and hydrazine hydrate, often in an alcohol like ethanol, for several hours. researchgate.netlookchem.comresearchgate.net Upon cooling, the this compound product often crystallizes out of the solution and can be purified by recrystallization. researchgate.net

The efficiency of this reaction can be influenced by the amount of hydrazine hydrate used, with an excess often employed to drive the reaction to completion and minimize the formation of byproducts. researchgate.net

Interactive Data Table: Comparison of Conventional Synthesis Conditions

| Starting Material | Reagents | Solvent | Conditions | Typical Yield | Reference |

| 3-Fluorobenzoic Acid | 1. SOCl₂ 2. Hydrazine Hydrate | Varies | Stepwise | --- | researchgate.net |

| 3-Fluorobenzoic Acid | 1. H₂SO₄, Ethanol 2. Hydrazine Hydrate | Ethanol | Reflux | --- | lookchem.com |

| Methyl 3-iodobenzoate | Hydrazine Hydrate | Ethanol | Heating | 67-72% | mdpi.com |

| Ethyl Esters | Hydrazine Hydrate | Ethanol | Reflux, 2h | --- | nih.gov |

Note: Yields are highly dependent on specific reaction conditions and scale. Data for analogous reactions are included for context.

Advanced Synthetic Strategies and Innovations

In line with the growing emphasis on sustainable and efficient chemical processes, recent research has focused on developing advanced synthetic methods for this compound. These innovations aim to reduce environmental impact, improve yields, and decrease reaction times.

Green chemistry principles are increasingly being applied to the synthesis of hydrazides to minimize waste and avoid hazardous substances. mdpi.commdpi.com This includes the use of greener solvents, solvent-free reaction conditions, and alternative energy sources. mdpi.comrsc.org For instance, mechanosynthesis, using techniques like grinding, can reduce the need for bulk solvents. mdpi.com The use of natural catalysts, such as lemon juice, under concentrated solar radiation has also been explored for related heterocyclic syntheses, showcasing a move towards biodegradable and non-toxic reagents. nih.gov While specific studies on this compound using these exact green methods are not prevalent, the principles are broadly applicable to its synthesis. The goal is to enhance efficiency and atom economy while reducing the environmental footprint. nih.gov

To improve the efficiency of hydrazide synthesis, various catalytic methods are being explored. While many hydrazide syntheses proceed without a catalyst, particularly from reactive precursors like esters, catalysts can offer milder reaction conditions and improved selectivity. researchgate.net For example, the development of boronic acid-catalyzed reactions for forming C-N bonds represents an area of interest, although its direct application to this compound synthesis from the acid and hydrazine is a subject for further research. nih.gov The use of organocatalysts like L-proline has also been shown to be effective in green synthesis approaches for other hydrazide derivatives, offering benefits like reusability and mild reaction conditions. mdpi.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. mdpi.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating methods. nih.govulakbim.gov.tr The synthesis of various hydrazide and oxadiazole derivatives has been successfully achieved using microwave conditions, highlighting the potential of this technology for the rapid and efficient production of this compound. nih.govnih.gov This environmentally friendly method saves energy and promotes high-throughput approaches for creating new molecules. mdpi.com

Functionalization and Derivatization of this compound

This compound is a key starting material for creating a wide range of more complex molecules. The hydrazide group within its structure is particularly reactive, allowing for various chemical modifications. This reactivity is harnessed to build new compounds through processes of functionalization and derivatization.

Formation of Schiff Bases and Hydrazones

A primary method for modifying this compound involves reacting it with compounds containing a carbonyl group (aldehydes and ketones). This reaction leads to the formation of a class of compounds known as hydrazones, which are a specific type of Schiff base. nih.govresearchgate.net These reactions are generally efficient and provide a reliable way to expand the molecular structure. ijcce.ac.ir

The reaction between this compound and various aldehydes or ketones is a type of condensation reaction, which typically occurs under mild conditions and results in the formation of 3-fluorobenzoylhydrazones. libretexts.orglibretexts.org In this process, the nitrogen atom at the end of the this compound molecule attacks the carbon atom of the carbonyl group, and a molecule of water is eliminated. ijcce.ac.ir This method has been used to create a series of related hydrazones by reacting this compound with different substituted benzaldehydes, yielding a variety of N'-(arylmethylidene)-3-fluorobenzhydrazides.

| Reactant 1 | Reactant 2 | Product Class |

| This compound | Aldehydes (R-CHO) | 3-Fluorobenzoylhydrazone |

| This compound | Ketones (R-CO-R') | 3-Fluorobenzoylhydrazone |

This table outlines the general condensation reaction of this compound with carbonyl compounds.

This versatility allows for the synthesis of a library of hydrazone derivatives with varied structural features. mdpi.com The successful formation of these compounds is often confirmed using spectroscopic techniques.

Hydrazones derived from this compound can exist in different structural forms, known as tautomers. In solution, they can switch between an amide form and an iminol form. The balance between these two forms can be influenced by the solvent and temperature. In their solid form, these hydrazones are typically found in the amide state. This ability to exist in different tautomeric forms is chemically significant because it can alter how the molecule behaves and interacts with other substances.

Cyclization Reactions to Form Heterocyclic Compounds

This compound is also a valuable precursor for synthesizing heterocyclic compounds, which are molecules containing rings made up of at least two different elements. The hydrazide group provides the necessary atoms and reactivity to form five- or six-membered rings, which are common structural motifs in many biologically important molecules. researchgate.net

One class of heterocyclic compounds that can be synthesized from this compound derivatives are triazoles, specifically those with a 1,2,4-triazole (B32235) ring. mdpi.comnih.govnih.govraco.cat A general approach to forming these compounds involves first preparing a hydrazone from this compound, which is then treated with a cyclizing agent to form the triazole ring. chemistryjournal.net Another method involves reacting a hydrazide with carbon disulfide and potassium hydroxide, followed by treatment with hydrazine hydrate to yield a triazole derivative. chemistryjournal.net

A notable application of this compound is in the synthesis of 1,3,4-oxadiazoles. nih.govnjppp.comresearchgate.netnih.gov These heterocyclic structures are of significant interest in medicinal chemistry. A common synthetic route is the cyclodehydration of N,N'-diacylhydrazines, which can be prepared from this compound. This is often achieved by reacting this compound with aroyl chlorides to form the diacylhydrazine intermediate, which is then cyclized using a dehydrating agent like phosphorus oxychloride. This method has been successfully used to synthesize a range of 2-(3-fluorophenyl)-5-(aryl)-1,3,4-oxadiazoles.

| Starting Material | Reagents | Product |

| This compound | Aroyl Chlorides, then POCl₃ | 2-(3-Fluorophenyl)-5-(aryl)-1,3,4-oxadiazole |

| Hydrazone of this compound | Acetic Anhydride (B1165640) | 1,3,4-Oxadiazole (B1194373) derivative |

This table summarizes key synthetic pathways to 1,3,4-oxadiazoles from this compound.

Another pathway to 1,3,4-oxadiazoles involves the oxidative cyclization of the hydrazones formed from this compound and an appropriate aldehyde, often using acetic anhydride as the cyclizing agent. njppp.com

Synthesis of 1,3,4-Thiadiazole (B1197879) Derivatives

The chemical scaffold 1,3,4-thiadiazole is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, which is of significant interest due to its presence in various pharmacologically active compounds. ijraset.comjrespharm.com this compound serves as a key starting material or intermediate for the synthesis of various 2,5-disubstituted-1,3,4-thiadiazole derivatives. The common strategy involves the conversion of the hydrazide into a suitable intermediate, such as a 1,4-disubstituted thiosemicarbazide (B42300) or an N-acylhydrazone, followed by cyclization. jrespharm.comsemanticscholar.org The cyclization step is typically achieved using dehydrating agents. researchgate.net

A primary route involves the reaction of this compound with an isothiocyanate, such as cyclohexyl isothiocyanate, to form a 1-(3-fluorobenzoyl)-4-cyclohexylthiosemicarbazide intermediate. jrespharm.com This intermediate can then undergo acid-catalyzed cyclization using concentrated sulfuric acid to yield the corresponding 5-(3-fluorophenyl)-2-(cyclohexylamino)-1,3,4-thiadiazole. jrespharm.com

Another prevalent method is the reaction of this compound with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). mdpi.comnih.gov This reaction leads to the formation of 5-aryl-1,3,4-thiadiazol-2-amine derivatives. mdpi.com Similarly, reacting acid hydrazides with ammonium (B1175870) thiocyanate (B1210189) generates a thiosemicarbazide intermediate, which is then cyclized with concentrated sulfuric acid to produce 5-substituted-1,3,4-thiadiazol-2-amine. chemmethod.comchemmethod.com

A one-pot, two-step synthesis allows for the creation of 2,5-disubstituted-1,3,4-thiadiazoles from aryl hydrazides and aldehydes. semanticscholar.org In this approach, this compound would first react with an appropriate aldehyde to form an N-aroylhydrazone intermediate. Subsequent treatment with Lawesson's reagent in the presence of a catalyst like dimethylaminopyridine (DMAP) effects the cyclization to the desired 1,3,4-thiadiazole. semanticscholar.org The yields for these types of reactions are generally moderate to high, ranging from 75% to 97%. semanticscholar.org

The table below summarizes various synthetic pathways to produce 1,3,4-thiadiazole derivatives from hydrazides, which are applicable to this compound.

Table 1: Synthetic Methodologies for 1,3,4-Thiadiazole Derivatives

| Starting Materials | Reagents | Intermediate | Product Type | Citation(s) |

|---|---|---|---|---|

| Aryl Hydrazide, Isothiocyanate | 1. Ethanol2. Conc. H₂SO₄ | 1,4-Disubstituted Thiosemicarbazide | 2-Amino-5-aryl-1,3,4-thiadiazole | jrespharm.com |

| Aryl Hydrazide, Thiosemicarbazide | Phosphorus Oxychloride (POCl₃) | N/A (Direct Cyclodehydration) | 2-Amino-5-aryl-1,3,4-thiadiazole | mdpi.com |

| Aryl Hydrazide, Aldehyde | 1. Ethanol2. Lawesson's Reagent, DMAP | N-Aroylhydrazone | 2,5-Disubstituted-1,3,4-thiadiazole | semanticscholar.org |

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) refers to the introduction of functional groups into complex molecules, such as drug candidates or natural products, at a late step in the synthesis. nih.govresearchgate.net This approach allows for the rapid diversification of molecular scaffolds to explore structure-activity relationships and improve pharmacological properties. nih.govresearchgate.net

While this compound itself is typically considered a building block or organic synthesis intermediate rather than a complex final molecule, the derivatives synthesized from it, such as the 1,3,4-thiadiazoles, are excellent candidates for LSF. jrespharm.comlookchem.com The application of LSF strategies to the fluorophenyl-thiadiazole core can generate a library of novel compounds for biological screening.

Key LSF strategies that could be applied to this compound derivatives include:

C-H Functionalization: This is a powerful LSF tool that allows for the direct conversion of carbon-hydrogen bonds into new functional groups, avoiding the need for pre-functionalized starting materials. nih.gov For a derivative like 5-(3-fluorophenyl)-1,3,4-thiadiazole, C-H functionalization could be directed to the fluorophenyl ring or potentially the thiadiazole ring itself. These methods can introduce a wide range of substituents, including alkyl, aryl, or halogen groups, significantly expanding the chemical diversity of the scaffold. nih.gov

Photocatalysis and Electrosynthesis: Modern synthetic methods like photocatalysis and electrosynthesis offer mild and selective ways to perform LSF. nih.govnih.gov These techniques could be employed to modify derivatives of this compound, for instance, by enabling regioselective fluorination, hydroxylation, or amination on the aromatic ring under gentle conditions. nih.gov

The implementation of LSF on scaffolds derived from this compound provides an efficient pathway to novel molecules, bypassing the need for lengthy de novo syntheses for each new analogue. nih.gov

Mechanistic Investigations of this compound Reactions

The reactions of this compound, particularly its conversion to heterocyclic systems, proceed through well-defined mechanistic pathways. The synthesis of 1,3,4-thiadiazoles and 1,2,4-triazoles from a common thiosemicarbazide intermediate derived from this compound highlights the role of reaction conditions in directing the outcome. jrespharm.com

The formation of 1,3,4-thiadiazoles from 1-(3-fluorobenzoyl)-4-cyclohexylthiosemicarbazide is typically achieved under acidic conditions. jrespharm.com The mechanism involves the protonation of the carbonyl oxygen, which enhances its electrophilicity. This is followed by an intramolecular nucleophilic attack from the sulfur atom of the thiourea (B124793) moiety. The subsequent cyclization and dehydration (loss of a water molecule) lead to the formation of the aromatic 1,3,4-thiadiazole ring. The use of strong dehydrating agents like concentrated H₂SO₄ or POCl₃ facilitates this final elimination step. jrespharm.comresearchgate.net

Conversely, if the same 1-(3-fluorobenzoyl)-4-cyclohexylthiosemicarbazide intermediate is treated with a base, the reaction pathway changes. jrespharm.com Base-catalyzed cyclization proceeds via deprotonation of a nitrogen atom, followed by intramolecular nucleophilic attack on the carbonyl carbon to form a five-membered ring. Subsequent dehydration yields the corresponding 4-cyclohexyl-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. jrespharm.com The choice between acid- and base-catalyzed cyclization thus provides a selective route to either the 1,3,4-thiadiazole or the 1,2,4-triazole-3-thione scaffold from a common precursor.

In the one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles using Lawesson's reagent, the mechanism involves two key stages. semanticscholar.org First, the acid hydrazide reacts with an aldehyde to form an N-acylhydrazone. Second, Lawesson's reagent serves as a thionating agent, converting the carbonyl group of the hydrazone into a thiocarbonyl. It also facilitates the cyclization via a dithiophosphine ylide intermediate, which promotes the ring-closing dehydration to furnish the stable, aromatic 1,3,4-thiadiazole ring system. semanticscholar.org

Advanced Spectroscopic and Structural Characterization of 3 Fluorobenzhydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the specific environment of the fluorine atom. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment can be achieved.

¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum of 3-Fluorobenzhydrazide presents distinct signals corresponding to the amide and aromatic protons. The aromatic region is particularly complex due to the fluorine atom's influence, which causes splitting of adjacent proton signals.

The protons of the hydrazide group (-CONHNH₂) typically appear as two separate signals. The -NH proton often shows as a broad singlet in the downfield region (typically δ 9-10 ppm), while the -NH₂ protons also give rise to a broad singlet, usually more upfield (around δ 4-5 ppm). The exact chemical shifts can be influenced by the solvent and concentration.

The aromatic protons on the fluorinated ring exhibit characteristic splitting patterns. The proton ortho to the carbonyl group (H-6) and the proton ortho to the fluorine atom (H-2) are expected to appear as a triplet and a doublet, respectively. The other two aromatic protons (H-4 and H-5) will show as multiplets due to coupling with each other and with the fluorine atom. researchgate.netorgchemboulder.com

Table 1: Expected ¹H NMR Chemical Shifts and Assignments for this compound Note: Data are typical values and may vary based on solvent and experimental conditions.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -NH | ~9.5 - 10.5 | Broad Singlet |

| Aromatic H (H-2, H-4, H-5, H-6) | ~7.1 - 7.8 | Multiplet |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet |

¹³C NMR Spectral Analysis and Carbon Assignment

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the hydrazide group is characteristically found in the downfield region of the spectrum, typically between 160-170 ppm. mdpi.com

The carbons of the aromatic ring display signals in the range of approximately 110-165 ppm. The carbon atom directly bonded to the fluorine (C-3) shows a large one-bond coupling constant (¹JC-F) and its chemical shift is significantly affected by the fluorine's electronegativity. For instance, in 4-fluorobenzaldehyde, the carbon-fluorine coupling constant (¹JC-F) is reported to be around 256.7 Hz. rsc.org The other aromatic carbons also exhibit smaller two-bond (²JC-F) and three-bond (³JC-F) couplings, which aids in their assignment. mdpi.com The carbon attached to the carbonyl group (C-1) is also shifted downfield relative to the other aromatic carbons.

Table 2: Expected ¹³C NMR Chemical Shifts and Assignments for this compound Note: Data are typical values and may vary based on solvent and experimental conditions.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Feature |

|---|---|---|

| C=O | ~165 - 170 | Carbonyl carbon |

| C-F | ~160 - 164 (doublet) | Large ¹JC-F coupling |

| Aromatic C-H | ~114 - 131 | Smaller nJC-F couplings |

| Aromatic C (ipso to C=O) | ~132 - 135 | Quaternary carbon |

Fluorine-19 NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive and powerful technique for analyzing fluorine-containing compounds, as ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio. rsc.orgnih.gov This analysis provides a distinct signal for the fluorine atom in this compound, with a chemical shift that is characteristic of its electronic environment. For aromatic fluorine compounds, the chemical shifts are typically reported relative to a standard like CFCl₃ or trifluoroacetic acid. rsc.orgscispace.com For a compound like 4-fluorobenzaldehyde, the ¹⁹F signal appears at approximately -102.4 ppm. rsc.org The signal for this compound is expected in a similar region, providing unambiguous confirmation of the fluorine's presence and substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. upi.eduinnovatechlabs.com

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The hydrazide functional group gives rise to multiple distinct vibrations. The N-H stretching vibrations of the -NH and -NH₂ groups typically appear as one or more bands in the region of 3200-3400 cm⁻¹. mdpi.com The C=O stretching vibration (Amide I band) is a strong, prominent peak usually found between 1640 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) is observed around 1580-1650 cm⁻¹. orgchemboulder.com Furthermore, a strong absorption band corresponding to the C-F stretch is expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | -NH, -NH₂ | 3200 - 3400 |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 |

| C=O Stretch (Amide I) | -C=O | 1640 - 1680 |

| N-H Bend (Amide II) | -NH | 1580 - 1650 |

| C-F Stretch | Ar-F | 1100 - 1300 |

Attenuated Total Reflectance (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR spectroscopy that allows for the direct analysis of solid or liquid samples with minimal preparation. nih.govresearchgate.net Instead of passing the infrared beam through the sample, the technique measures the changes that occur in a totally internally reflected infrared beam when it comes into contact with the sample. researchgate.net The resulting ATR-IR spectrum is very similar to a traditional transmission FTIR spectrum. The key absorption bands for this compound, such as the N-H, C=O, and C-F stretches, will be observed at nearly the same frequencies as in the FTIR spectrum, making it a rapid and convenient method for structural confirmation. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental formula of a compound. It functions by ionizing molecules and then sorting the resulting ions based on their mass-to-charge (m/z) ratio.

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure mass with extremely high accuracy, typically to four or five decimal places. This precision allows for the determination of a molecule's exact mass, which can be used to deduce its elemental composition, distinguishing it from other compounds with the same nominal mass. sciex.com For this compound, with a chemical formula of C₇H₇FN₂O, HRMS is critical for confirming its identity. nist.gov

The technique can differentiate between the target analyte and potential matrix interferences, which is particularly important when analyzing complex samples. sciex.com The high selectivity of HRMS helps in the unequivocal confirmation of the compound's presence. sciex.com The exact mass is calculated by summing the precise masses of the most abundant isotopes of its constituent atoms.

Table 1: HRMS Data for this compound (C₇H₇FN₂O)

| Parameter | Value | Reference |

| Chemical Formula | C₇H₇FN₂O | nist.gov |

| Theoretical Monoisotopic Mass | 154.05424 g/mol | nih.gov |

| Nominal Mass | 154 g/mol | chemspider.com |

| Expected [M+H]⁺ Ion | 155.0620 |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally fragile molecules like this compound. nih.gov In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte with minimal fragmentation. nih.govlcms.cz

This method is highly efficient for producing intact protonated molecules, typically observed as [M+H]⁺ ions in positive ion mode. rsc.org Given its structure, this compound contains several sites amenable to protonation, such as the nitrogen atoms of the hydrazide group, making ESI a highly effective ionization method. nih.gov The resulting mass spectrum is often simple and easy to interpret, clearly indicating the molecular weight of the parent molecule.

Table 2: Expected Ions for this compound in ESI-MS

| Ion Species | Description | Expected m/z |

| [M+H]⁺ | Protonated Molecule | 155.06 |

| [M+Na]⁺ | Sodium Adduct | 177.04 |

| [2M+H]⁺ | Protonated Dimer | 309.12 |

X-ray Crystallography and Solid-State Analysis

Single Crystal X-ray Diffraction (SCXRD) is a powerful technique that involves directing a beam of X-rays onto a single, high-quality crystal of the compound. warwick.ac.uk The crystal diffracts the X-rays in a unique pattern of spots, the intensities and positions of which are used to calculate an electron density map. uol.de From this map, the precise position of each atom in the molecule can be determined.

For this compound, an SCXRD analysis would reveal the planarity of the benzene (B151609) ring, the conformation of the hydrazide moiety (-CONHNH₂), and the spatial relationship between the fluorine substituent and the hydrazide group. mdpi.com This information is crucial for understanding the molecule's steric and electronic properties. The analysis also reveals the unit cell parameters, which define the fundamental repeating block of the crystal structure. uol.de

Table 3: Representative Crystallographic Data Obtainable from SCXRD Analysis

| Parameter | Description | Example Data |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell axes. | a = 5.8, b = 14.5, c = 7.2 |

| α, β, γ (°) ** | The angles between the unit cell axes. | α = 90, β = 105, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 590 |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density (g/cm³) ** | The theoretical density of the crystal. | 1.450 |

Note: The data in this table are illustrative examples of what would be obtained from an SCXRD experiment and are not the experimentally determined values for this compound.

The solid-state structure of this compound is significantly influenced by non-covalent interactions, particularly hydrogen bonds. researchgate.net The hydrazide group contains both hydrogen bond donors (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen). nih.gov The nitrogen atoms can also act as acceptors. These functional groups enable the formation of extensive intermolecular hydrogen bonding networks, which dictate the molecular packing in the crystal. researchgate.netrsc.org

Table 4: Potential Hydrogen Bond Donors and Acceptors in this compound

| Molecule Part | Functional Group | Potential Role |

| Hydrazide Amine | -NH₂ | Donor |

| Hydrazide Amide | -NH- | Donor |

| Carbonyl | C=O | Acceptor |

| Fluorine | -F | Acceptor |

| Hydrazide Nitrogens | -NH-NH₂ | Acceptor |

Computational Chemistry and Molecular Modeling Studies Involving 3 Fluorobenzhydrazide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For compounds like 3-fluorobenzhydrazide, these methods provide a lens to view its electronic architecture, which governs its reactivity and interactions.

Density Functional Theory (DFT) Applications

While specific Density Functional Theory (DFT) studies exclusively focused on this compound are not abundant in publicly available literature, the principles of DFT have been extensively applied to structurally similar molecules, such as 3-fluorobenzamide. researchgate.net In a study on 3-fluorobenzamide, DFT calculations using the B3LYP/6-311++G(d,p) method were employed to analyze its molecular characteristics. researchgate.net Such studies typically investigate the molecule's geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial parameter, indicating the molecule's chemical reactivity and kinetic stability. For 3-fluorobenzamide, the frontier orbital energy gap was determined to be 5.521 eV. researchgate.net

In a broader context, DFT calculations have been used to study the conformational possibilities of hydrazide derivatives. For instance, in a study of benitrobenrazide and benserazide (B1668006) analogues, DFT was used to explore the keto-enol tautomerism and the stability of different conformers. researchgate.netresearchgate.net These calculations, often performed with and without a solvent model, help in understanding the structural preferences of the molecule in different environments. researchgate.net

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of this compound, might interact with a biological target.

Prediction of Binding Modes and Affinities

In a notable study, novel fluorobenzhydrazide derivatives were synthesized and their potential antibacterial mechanisms were explored through molecular docking. researchgate.net Specifically, the interaction of these compounds with D-alanine:D-alanine ligase (Ddl) and DNA gyrase was assessed. researchgate.net The research highlighted that 4-(4-N,N-diethylaminophenyl)-1-(3-fluorobenzoyl)thiosemicarbazide, a derivative of this compound, demonstrated a binding mode comparable to a known inhibitor, suggesting its potential as a lead compound for new antibacterial agents. researchgate.net Such studies are crucial in predicting how the fluorine substitution on the benzhydrazide scaffold influences the binding affinity and specificity towards a particular protein target.

The following table summarizes the types of interactions and target enzymes studied for fluorobenzhydrazide derivatives:

| Derivative Type | Target Enzyme(s) | Key Findings |

| Thiosemicarbazide (B42300) derivatives of this compound | D-alanine:D-alanine ligase (Ddl), DNA gyrase | Demonstrated comparable binding mode to known inhibitors. researchgate.net |

Structure-Activity Relationship (SAR) Modeling and Predictive Studies

Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for identifying the key molecular features responsible for a compound's biological activity.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. While no specific QSAR models for this compound were found, numerous studies have been conducted on benzhydrazide derivatives. These studies utilize various molecular descriptors to correlate with antimicrobial or anticancer activities.

For example, a 3D-QSAR study on p-hydroxybenzohydrazide derivatives as anti-E. coli agents generated statistically significant models (R²=0.98) that could predict the activity of new compounds. researchgate.net Another study on 3/4-bromo benzohydrazide (B10538) derivatives indicated that their antimicrobial activity was best described by electronic and topological parameters. mdpi.com

The general approach in these QSAR studies involves:

Data Set Preparation: A series of compounds with known biological activities is selected.

Descriptor Calculation: Various physicochemical, electronic, and topological descriptors are calculated for each molecule.

Model Development: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a model.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

The table below illustrates common descriptors used in QSAR studies of benzhydrazide derivatives:

| Descriptor Type | Examples | Relevance to Activity |

| Electronic | Total energy (Te), Dipole moment | Governs electrostatic interactions with the target. mdpi.com |

| Topological | Molecular connectivity indices (e.g., (0)χ(v)), Wiener index (W) | Describes molecular size, shape, and branching. mdpi.com |

| Physicochemical | LogP, Molar refractivity | Relates to lipophilicity and transport properties. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed picture of the conformational changes and flexibility of molecules over time. These simulations are instrumental in understanding how a ligand adapts its shape upon binding to a receptor.

A study on novel fluorobenzhydrazide derivatives employed molecular dynamics simulations to further investigate the stability of the ligand-protein complexes predicted by molecular docking. researchgate.net By simulating the behavior of the 4-(4-N,N-diethylaminophenyl)-1-(3-fluorobenzoyl)thiosemicarbazide in complex with Ddl ligase and DNA gyrase, researchers can assess the stability of the interactions and the conformational changes in both the ligand and the protein. researchgate.net Such simulations can reveal key information about the dynamic nature of the binding, which is crucial for the rational design of more potent inhibitors.

Pharmacological and Biological Activity Investigations of 3 Fluorobenzhydrazide and Its Derivatives

Antimicrobial Activity Studies

3-Fluorobenzhydrazide derivatives have been the subject of numerous studies to evaluate their effectiveness against a variety of microbial pathogens. These investigations have revealed significant antibacterial and antifungal properties, highlighting their potential as a basis for the development of new antimicrobial agents.

Antibacterial Efficacy

The antibacterial potential of this compound derivatives has been tested against several bacterial species, including those known for their resistance to conventional antibiotics.

Tuberculosis remains a major global health concern, and the emergence of drug-resistant strains necessitates the discovery of new anti-tubercular agents. Research has shown that certain derivatives of this compound exhibit inhibitory activity against Mycobacterium tuberculosis H37Rv. For instance, some 6-fluorophenylbenzohydrazides have been found to inhibit the growth of M. tuberculosis by altering tryptophan biosynthesis. nih.gov A series of 2,4,6-trisubstituted-1,3,5-triazines, synthesized with this compound as a potential precursor, were evaluated for their in-vitro growth inhibition of Mycobacterium tuberculosis H37Rv, with fifteen compounds showing good to moderate activity. nih.gov Similarly, other hydrazone derivatives have been synthesized and tested against the H37Rv strain, with some exhibiting significant antitubercular activity. cabidigitallibrary.orgnih.gov

Isonicotinoyl hydrazones, a class of compounds structurally related to this compound derivatives, are known for their antitubercular properties. mdpi.com For example, 4-fluorobenzoic acid[(5-nitro-2-furyl)methylene]-hydrazide has shown antibacterial activity against Mycobacterium tuberculosis H37Rv at a concentration of 3.13 µg/mL. mdpi.com

Table 1: Antitubercular Activity of Selected Hydrazone Derivatives against Mycobacterium tuberculosis H37Rv

| Compound/Derivative Class | Activity Details | Reference |

| 6-Fluorophenylbenzohydrazides | Inhibit growth by altering tryptophan biosynthesis. | nih.gov |

| 2,4,6-Trisubstituted-1,3,5-triazines | 15 compounds showed MIC in the range of 1.56-3.12 µg/mL. | nih.gov |

| 4-Fluorobenzoic acid[(5-nitro-2-furyl)methylene]-hydrazide | Active at a concentration of 3.13 µg/mL. | mdpi.com |

| Various hydrazone derivatives | Exhibited significant antitubercular activity. | cabidigitallibrary.orgnih.gov |

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat due to its resistance to multiple antibiotics. Several studies have explored the efficacy of this compound derivatives against this formidable pathogen. A fluorinated benzimidazole (B57391) derivative, TFBZ, demonstrated potent antibacterial efficacy against planktonic MRSA with a minimum inhibitory concentration (MIC) of 4 μg/mL and was also capable of eradicating preformed MRSA biofilms. nih.govnih.gov Difluorobenzamide derivatives have also shown antimicrobial activity against MRSA and were able to reverse resistance to oxacillin (B1211168) in highly resistant clinical strains. mdpi.comresearchgate.net

Furthermore, the combination of 3-hydrazinoquinoxaline-2-thiol (B1673409) (3HX), a hydrazide derivative, with flucloxacillin (B1213737) exhibited a synergistic effect, significantly reducing the MIC of flucloxacillin against clinical MRSA isolates. kau.edu.sa This highlights the potential of using these derivatives in combination therapies to combat antibiotic resistance.

Table 2: Antibacterial Activity of this compound Derivatives against MRSA

| Compound/Derivative | Activity | Key Findings | Reference |

| TFBZ (Fluorinated benzimidazole derivative) | Antibacterial and anti-biofilm | MIC of 4 μg/mL against planktonic MRSA; eradicates biofilms. | nih.govnih.gov |

| Difluorobenzamide derivatives | Antimicrobial and resistance reversal | Active against MRSA; reverses oxacillin resistance. | mdpi.comresearchgate.net |

| 3-Hydrazinoquinoxaline-2-thiol (3HX) | Synergistic with flucloxacillin | Significantly reduces the MIC of flucloxacillin. | kau.edu.sa |

Antifungal Efficacy

In addition to their antibacterial properties, derivatives of this compound have demonstrated promising antifungal activity. Triazole-thione derivatives synthesized from 3-fluorobenzoic hydrazide have shown antimicrobial activity with a minimum inhibitory concentration (MIC) of 62.5 µg/mL and low toxicity against human cells. ossila.com Certain hydrazone derivatives have also been identified as having antifungal properties. mdpi.comnih.gov For instance, a series of new fluorinated 1-benzylisatins and their water-soluble hydrazone derivatives exhibited antagonistic effects against phytopathogens of both bacterial and fungal origin. mdpi.com

Anticancer and Cytotoxic Activity Evaluations

The search for new and effective anticancer agents is a continuous effort in medicinal chemistry. Derivatives of this compound have been investigated for their potential to inhibit cancer cell growth and induce cell death.

Inhibition of Hexokinase 2 (HK2) in Cancer Cells

Hexokinase 2 (HK2) is an enzyme that plays a crucial role in the metabolism of cancer cells and is considered a promising target for cancer therapy. mdpi.comnih.govnih.govmdpi.com Inhibition of HK2 can disrupt the energy supply to cancer cells and lead to their death. mdpi.comnih.gov

Research has identified certain arylhydrazides as small-molecule inhibitors of HK2. mdpi.com For example, benitrobenrazide (BNBZ), a hydrazide derivative, has been characterized as a potent HK2 inhibitor with significant anti-cancer activity. mdpi.comnih.gov Studies on BNBZ and its dihydroxy derivatives have shown that their inhibitory activity against HK2 is dependent on the number and location of hydroxyl groups in their chemical structure. mdpi.comnih.gov These compounds were found to induce DNA damage, increase the production of reactive oxygen species (ROS), and disrupt the cell cycle in human liver cancer cell lines. mdpi.comnih.gov

Furthermore, some fluorinated aminophenylhydrazines have demonstrated strong cytotoxic effects on A549 lung cancer cells, with one compound containing five fluorine atoms showing a very low IC50 value of 0.64 μM. nih.gov These findings suggest that the cytotoxic effects are mediated by the induction of apoptosis. nih.gov Similarly, salicylaldehyde (B1680747) hydrazones have been shown to have potent anticancer effects against breast cancer and leukemia cell lines. mdpi.com

Table 3: Anticancer and Cytotoxic Activity of this compound Derivatives

| Compound/Derivative Class | Target/Mechanism | Cell Line | Key Findings | Reference |

| Benitrobenrazide (BNBZ) and its derivatives | Hexokinase 2 (HK2) inhibition | HepG2, HUH7 (liver cancer) | Potent HK2 inhibitors; induce DNA damage, ROS production, and cell cycle disruption. | mdpi.comnih.gov |

| Fluorinated aminophenylhydrazines | Cytotoxicity, Apoptosis induction | A549 (lung cancer) | Compound with 5 fluorine atoms had an IC50 of 0.64 μM. | nih.gov |

| Salicylaldehyde hydrazones | Cytotoxicity | Breast cancer and leukemia cell lines | Potent anticancer effects. | mdpi.com |

| Fluorinated 1-benzylisatins and hydrazone derivatives | Cytotoxicity, Apoptosis induction | Various tumor cell lines | Induction of apoptosis via mitochondrial membrane dissipation and ROS production. | mdpi.com |

Cytotoxicity against Specific Cancer Cell Lines (e.g., A549, MCF-7, MDA-MB-231)

Derivatives of this compound have been the subject of numerous studies to evaluate their potential as anticancer agents. Research has shown that certain benzohydrazide (B10538) derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a series of novel benzohydrazide derivatives incorporating dihydropyrazoles were synthesized and evaluated for their cytotoxic effects. nih.gov One compound from this series, designated as H20, demonstrated potent activity against A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cells, with IC50 values of 0.46, 0.29, 0.15, and 0.21 μM, respectively. nih.gov The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Similarly, other studies on different classes of hydrazide derivatives have reported notable cytotoxicity. For example, some pyrazole (B372694) derivatives have been tested against pancreatic (PaCa-2), breast (MCF-7), and prostate (PC3) cancer cell lines. rsc.org Notably, one pyrazolyl-thiadiazole derivative showed potent activity against the PaCa-2 cell line with an IC50 value of 5.5 μg/mL, which was more potent than the standard drug doxorubicin (B1662922) (IC50 = 28.3 μg/mL). rsc.org Another study on benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives identified two compounds that were highly active against A549, SKOV3 (ovarian cancer), and MDA-MB-231 (breast cancer) cell lines, with activity comparable to doxorubicin. nih.gov The cytotoxic effect of Solanum nigrum water extract on MCF-7 and MDA-MB-231 breast cancer cells was also found to be significant, with IC50 values of 4.26 µg/mL and 5.30 µg/mL, respectively. nih.gov

Interactive Table: Cytotoxicity of Benzohydrazide and Other Hydrazide Derivatives Against Various Cancer Cell Lines.

| Compound/Derivative Class | Cell Line | IC50 Value | Source |

|---|---|---|---|

| Benzohydrazide-dihydropyrazole (H20) | A549 (Lung) | 0.46 µM | nih.gov |

| Benzohydrazide-dihydropyrazole (H20) | MCF-7 (Breast) | 0.29 µM | nih.gov |

| Pyrazolyl-thiadiazole derivative | PaCa-2 (Pancreatic) | 5.5 µg/mL | rsc.org |

| Doxorubicin (Standard) | PaCa-2 (Pancreatic) | 28.3 µg/mL | rsc.org |

| Benzimidazole-1,3,4-oxadiazole (Cmp 10) | A549 (Lung) | Better than Doxorubicin (IC50 5.85 µM) | nih.gov |

| Benzimidazole-1,3,4-oxadiazole (Cmp 13) | A549 (Lung) | Better than Doxorubicin (IC50 5.85 µM) | nih.gov |

| Solanum nigrum water extract | MCF-7 (Breast) | 4.26 µg/mL | nih.gov |

Effects on DNA Biosynthesis in Cancer Cells

The mechanism by which this compound derivatives exert their cytotoxic effects often involves the disruption of fundamental cellular processes, including DNA biosynthesis. Compounds that can interfere with DNA synthesis or integrity can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells.

Research has shown that compounds with rigid planar structures, a feature that can be incorporated into hydrazide derivatives, can intercalate into the DNA of tumor cells, leading to DNA damage. mdpi.com For example, novel gefitinib-conjugated 1,2,3-triazole derivatives were found to significantly upregulate the expression of γ-H2AX, a marker of DNA damage, in liver cancer cells. mdpi.com This damage, coupled with a reduction in the levels of PARP (a key DNA repair enzyme), weakens the cell's ability to repair its DNA, ultimately triggering apoptosis. mdpi.com

Furthermore, certain fluoroquinolone derivatives have been identified as potent inhibitors of topoisomerase II, an enzyme crucial for DNA replication and transcription. nih.gov The inhibition of this enzyme leads to breaks in the DNA strands, which can halt the cell cycle and induce apoptosis. Cell cycle analysis of MCF-7 cells treated with these derivatives revealed an arrest at the G2/M phase, a critical checkpoint for DNA damage. nih.gov Similarly, some pyrazole derivatives have been shown to cause DNA fragmentation in pancreatic cancer cells, indicating their ability to interfere with DNA integrity. rsc.org The interaction of hydrazone derivatives with calf thymus DNA (CT-DNA) has also been studied, with some complexes showing an ability to bind to DNA, potentially through intercalation. researchgate.net

Antioxidant Properties and Free Radical Scavenging

In addition to their anticancer properties, hydrazide derivatives have been investigated for their antioxidant potential. Antioxidants are crucial for neutralizing reactive oxygen species (ROS), also known as free radicals, which can cause oxidative stress and damage to cells, contributing to various diseases.

The antioxidant activity of these compounds is commonly evaluated using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used to measure the radical scavenging capacity of a compound. researchgate.netresearchgate.netnih.gov In these assays, the ability of the antioxidant to donate a hydrogen atom or an electron to the stable radical results in a color change that can be measured spectrophotometrically. researchgate.netnih.gov

Studies have shown that the radical scavenging activity of plant extracts and synthetic compounds often increases in a dose-dependent manner in both DPPH and ABTS assays. researchgate.net For instance, an extract of Pourthiaea villosa demonstrated DPPH radical scavenging activity of 34.62%, 57.68%, and 77.74% at concentrations of 12.5, 25, and 50 µg/mL, respectively. researchgate.net Similarly, its ABTS radical scavenging activity was 34.24%, 56.60%, and 78.68% at the same concentrations. researchgate.net

The reducing power assay is another method used to evaluate antioxidant activity. This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The amount of Fe²⁺ formed is an indicator of the compound's reducing power and is generally associated with the presence of reductones that exert antioxidant effects by breaking free radical chains. researchgate.net Research has demonstrated that some compounds exhibit a dose-dependent increase in their reducing ability. researchgate.net The choice of assay can be important, as different methods can yield varying results depending on the specific antioxidant and radical being tested. researchgate.net

Antiviral Activity

The broad biological profile of this compound derivatives also includes antiviral activity, with studies exploring their potential against a range of viruses.

Dengue and West Nile viruses are mosquito-borne flaviviruses that pose a significant global health threat. nih.govnih.gov The viral protease NS2B-NS3 is essential for viral replication, making it a prime target for antiviral drug development. nih.gov

Researchers have synthesized and screened libraries of compounds based on various scaffolds for their ability to inhibit these viral proteases. Two libraries derived from a benz[d]isothiazol-3(2H)-one scaffold yielded several compounds with notable inhibitory activity against DENV NS2B-NS3 protease. nih.gov Similarly, a series of functionalized meta and para aminobenzamide derivatives were screened, identifying four active compounds with comparable activity against both DENV and WNV proteases. nih.gov The most potent of these, compound 7n, exhibited competitive inhibition with Ki values of 8.77 μM and 5.55 μM against DENV and WNV proteases, respectively. nih.gov These findings highlight the potential of these chemical scaffolds for further optimization into potent inhibitors of flavivirus proteases. nih.govnih.gov

The emergence of viruses like SARS-CoV-2 has intensified the search for effective antiviral agents. nih.gov Viral entry into host cells is the first and a critical step in the viral lifecycle, making it an attractive target for therapeutic intervention. nih.govnih.gov For coronaviruses, this process is mediated by the spike (S) protein, which binds to host cell receptors like ACE2. nih.govnih.gov

The strategy of inhibiting viral entry focuses on blocking the interaction between the viral S protein and the host cell receptor or interfering with the subsequent membrane fusion process. nih.gov While specific studies on this compound itself as a SARS-CoV-2 entry inhibitor are not detailed in the provided results, the general class of small molecules is being extensively investigated for this purpose. For example, a screening of a chemical library identified an oxazole-carboxamide derivative that blocks the binding of the SARS-CoV S protein to ACE2. nih.gov Given the structural similarities in the entry mechanisms of different coronaviruses, such findings provide a basis for the design and development of broad-spectrum viral entry inhibitors. nih.gov

Enzyme Inhibition Studies Beyond HK2 and Viral Proteases

Investigations into the pharmacological profile of this compound and its derivatives have extended to various enzyme systems beyond hexokinase 2 (HK2) and viral proteases, revealing potential inhibitory activities against enzymes implicated in inflammatory processes and developmental pathways.

Myeloperoxidase Inhibition

Myeloperoxidase (MPO) is a heme-containing enzyme predominantly found in neutrophils, which plays a critical role in the innate immune response by catalyzing the formation of reactive oxygen species, including hypochlorous acid. While essential for host defense, excessive MPO activity is implicated in the pathology of various inflammatory diseases.

Studies on a series of benzoic acid hydrazides have demonstrated their potential as inhibitors of MPO. nih.gov In general, these compounds have been found to inhibit the peroxidation activity of myeloperoxidase with IC50 values often below 10 microM. nih.gov The mechanism of inhibition is believed to involve the oxidation of the hydrazide group by the enzyme. nih.gov The inhibitory potency of these derivatives is influenced by the nature of the substituents on the benzene (B151609) ring, with electron-donating or -withdrawing groups affecting the ease of oxidation. nih.gov For instance, 4-aminobenzoic acid hydrazide has been identified as a particularly potent inhibitor of MPO. nih.gov

While the broader class of benzhydrazides shows inhibitory activity against MPO, specific and detailed inhibitory data for this compound is not extensively documented in the currently available literature. However, based on the established structure-activity relationships for this class of compounds, the 3-fluoro substituent would be expected to influence the electronic properties of the molecule and, consequently, its interaction with the MPO active site. nih.gov Further research is required to fully characterize the MPO inhibitory potential of this compound and its derivatives.

Neurodegenerative Disease Research

The potential application of this compound derivatives in the context of neurodegenerative diseases has been explored, primarily in the development of imaging agents for the detection of pathological protein aggregates.

Development of Positron Emission Tomography (PET) Tracers for β-Amyloid

The accumulation of β-amyloid (Aβ) plaques in the brain is a key pathological hallmark of Alzheimer's disease. nih.gov Positron Emission Tomography (PET) is a non-invasive imaging technique that, when used with specific radiotracers, can visualize and quantify Aβ plaques in the living brain. snmmi.orgnih.goviaea.org The development of novel PET tracers with improved properties remains an active area of research.

The inclusion of a fluorine-18 (B77423) (¹⁸F) atom is a common strategy in the design of PET tracers due to its favorable decay properties. A number of ¹⁸F-labeled compounds, such as [¹⁸F]Florbetapir, [¹⁸F]Florbetaben, and [¹⁸F]Flutemetamol, have been approved for clinical use in Aβ imaging. snmmi.org The core structures of these tracers vary, but they are all designed to cross the blood-brain barrier and bind with high affinity and selectivity to Aβ plaques. nih.gov

While the presence of a fluorine atom in this compound makes it a theoretical candidate for derivatization into a potential ¹⁸F-labeled PET tracer, there is currently no specific research in the published literature that describes the synthesis or evaluation of this compound-based radioligands for imaging β-amyloid plaques. The development of a successful PET tracer requires a combination of properties, including appropriate lipophilicity, high binding affinity for the target, and favorable pharmacokinetics, which would need to be systematically investigated for any novel scaffold. nih.govnih.gov

Other Biological Activities

Derivatives of this compound have been investigated for a range of other biological activities, demonstrating the versatility of this chemical scaffold in medicinal chemistry. These explorations have revealed potential applications in antimicrobial, anti-inflammatory, and anticancer research.

Hydrazone derivatives, which can be synthesized from this compound, are a well-known class of compounds with a broad spectrum of biological activities. mdpi.comnih.gov Research has shown that various hydrazones exhibit antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. mdpi.comnih.gov

In the realm of antimicrobial research, a study on fluorobenzoylthiosemicarbazides, which are derivatives of fluorobenzhydrazides, demonstrated their activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates. mdpi.com Specifically, trifluoromethyl-substituted derivatives showed promising minimal inhibitory concentrations (MICs). mdpi.com Another study reported that hydrazones of 4-fluorobenzoic acid hydrazide exhibited antibacterial and antifungal activities. researchgate.net

With regard to anti-inflammatory activity, derivatives of fluoro-substituted aromatic compounds have been explored. For instance, some novel fluorobenzothiazole derivatives have shown anti-inflammatory effects in animal models. researchgate.net Additionally, certain pyrazole-linked hydrazone derivatives have been evaluated for their anti-inflammatory and antioxidant properties. doi.org

In the field of anticancer research, a derivative of this compound has shown notable activity. Specifically, 3'-[4-(3-fluorophenyl)-(1,2,3-triazol-1-yl)]-3'-deoxythymidine demonstrated significant cytotoxic activity against several human cancer cell lines, with IC50 values in the low micromolar range. This suggests that the 3-fluorophenyl moiety, derived from this compound, contributes to the anticancer effect.

The anticonvulsant potential of fluorinated compounds has also been an area of interest. Studies on fluorinated derivatives of other parent compounds have indicated that the introduction of fluorine can be beneficial for anticonvulsant activity. nih.govnih.gov However, specific studies on the anticonvulsant properties of this compound derivatives are limited.

The diverse biological activities observed for derivatives highlight the importance of the this compound scaffold as a starting point for the development of new therapeutic agents.

Mechanistic Insights into the Biological Actions of 3 Fluorobenzhydrazide Derivatives

Elucidation of Molecular Targets and Pathways

The biological effects of 3-fluorobenzhydrazide derivatives are often attributed to their ability to interact with specific molecular targets, thereby modulating critical cellular pathways. Research has pointed towards several key enzymes and signaling pathways that are influenced by these compounds.

One of the prominent mechanisms involves the inhibition of enzymes crucial for inflammatory processes. For instance, derivatives of fluorinated phenyl compounds have been shown to target cyclooxygenase-2 (COX-2) , a key enzyme in the synthesis of prostaglandins (B1171923) which are mediators of inflammation and pain. nih.gov The anti-inflammatory actions of some related compounds are also linked to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) , as well as the reduction of nitric oxide (NO) levels. nih.gov

In the context of neurological disorders, the GABAergic system has been identified as a potential target. Some hydrazone derivatives exhibit anticonvulsant properties, suggesting an interaction with GABA receptors, leading to an enhancement of inhibitory neurotransmission in the central nervous system. mdpi.com Furthermore, enzymes like monoamine oxidase (MAO) , which are critical in the metabolism of neurotransmitters, have been identified as targets for hydrazide derivatives, indicating a potential mechanism for antidepressant activity. semanticscholar.org

For derivatives exhibiting anticancer properties, the molecular targets can include key players in cell proliferation and survival pathways. While direct evidence for this compound is emerging, related fluorinated compounds have been shown to target kinases like the epidermal growth factor receptor (EGFR) . nih.gov Inhibition of such kinases can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.

Interactions with Cellular Components and Macromolecules

The interaction of this compound derivatives with cellular components is a key determinant of their biological activity. These interactions are often driven by the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent forces.

The hydrazide moiety (-CONHNH2) is a critical pharmacophore, capable of forming multiple hydrogen bonds with amino acid residues in the active sites of target proteins. This interaction is fundamental to the inhibition of enzymes like COX-2 and MAO. nih.govsemanticscholar.org The fluorine atom, with its high electronegativity, can also participate in hydrogen bonding and other electrostatic interactions, further stabilizing the binding of the molecule to its target.

In antimicrobial applications, these derivatives are thought to interfere with essential cellular processes in pathogens. For example, they may disrupt the integrity of the microbial cell membrane or inhibit enzymes vital for nutrient metabolism or DNA replication. The lipophilicity imparted by the fluorinated phenyl ring can facilitate the passage of these compounds across cellular membranes.

Pharmacological Modulation of Key Enzymes and Receptors

The pharmacological effects of this compound derivatives are a direct consequence of their ability to modulate the activity of specific enzymes and receptors.

Enzyme Inhibition:

Cyclooxygenase (COX): As mentioned, derivatives have shown to inhibit COX-2, which is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov This inhibition is often selective for COX-2 over the COX-1 isoform, which is associated with a reduced risk of gastrointestinal side effects.

Monoamine Oxidase (MAO): Hydrazide-containing compounds have a well-documented history as MAO inhibitors. semanticscholar.org By inhibiting MAO, these derivatives can increase the levels of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the brain, leading to an antidepressant effect.

Cholinesterases: Some fluorinated benzamide (B126) derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.

Receptor Modulation:

GABA Receptors: The anticonvulsant activity of some derivatives suggests a modulatory effect on GABA receptors, the primary inhibitory neurotransmitter receptors in the brain. mdpi.com By enhancing GABAergic transmission, these compounds can reduce neuronal excitability.

The following table summarizes the key enzymes and receptors modulated by related fluorinated hydrazide derivatives and the corresponding biological activities.

| Target Enzyme/Receptor | Biological Activity |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory nih.gov |

| Monoamine Oxidase (MAO) | Antidepressant semanticscholar.org |

| Acetylcholinesterase (AChE) | Potential for Alzheimer's treatment |

| GABA Receptors | Anticonvulsant mdpi.com |

| Epidermal Growth Factor Receptor (EGFR) | Anticancer nih.gov |

Impact of Substituent Effects on Biological Activity

The nature and position of substituents on the benzhydrazide scaffold play a crucial role in determining the biological activity of the resulting derivatives. The fluorine atom at the 3-position is a key feature, but additional modifications can fine-tune the potency and selectivity of these compounds.

The introduction of a fluorine atom can significantly enhance metabolic stability and membrane permeability. nih.gov The electron-withdrawing nature of fluorine can also influence the acidity of the N-H protons in the hydrazide moiety, which can affect binding affinity to target proteins.

Studies on related compounds have provided valuable insights into structure-activity relationships (SAR):

In a series of isatin-based anticonvulsant derivatives, a 3-fluoro substituent was found to exhibit anti-seizure activity. nih.gov

For some antimicrobial thiosemicarbazide (B42300) derivatives, the position of substituents on the phenyl ring was critical, with para-substitution sometimes abolishing activity. nih.gov

In a study of anticonvulsant acetamide (B32628) derivatives, a 4-fluorophenyl group on a piperazine (B1678402) ring was part of the most active compound. mdpi.com

These findings underscore the importance of the electronic and steric properties of substituents in modulating the biological profile of this compound derivatives. The interplay between the core scaffold and its substituents allows for the rational design of new therapeutic agents with improved efficacy and target specificity.

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Novel Drug Candidates

3-Fluorobenzhydrazide serves as a crucial starting material, or intermediate, in the synthesis of a wide array of novel compounds with therapeutic potential. lookchem.com The reactivity of its hydrazide moiety allows for straightforward chemical modifications, enabling the construction of more complex molecules. Medicinal chemists utilize this compound to explore new chemical space and generate libraries of compounds for biological screening.

One common approach involves the condensation of this compound with various aldehydes or ketones to form Schiff bases. These Schiff bases are not only a class of compounds with inherent biological activities but also serve as intermediates for synthesizing various heterocyclic systems. semanticscholar.orgresearchgate.net For example, derivatives of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione, which can be synthesized from a this compound precursor, have been used to create new Schiff bases that exhibit moderate antifungal activity against Candida species. nih.gov One such derivative, featuring a 4-methoxyphenyl (B3050149) moiety, demonstrated a minimum inhibitory concentration (MIC) of 62.5 µg/mL against C. albicans. nih.gov

Furthermore, the hydrazide group is a key precursor for the synthesis of five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles, which are prominent pharmacophores in many established drugs. lookchem.comnih.gov The incorporation of the 3-fluorophenyl group into these structures is a deliberate design choice aimed at modulating the pharmacological profile of the final compound. lookchem.com

Lead Optimization and Hit-to-Lead Strategies

In the drug discovery pipeline, "hit-to-lead" and "lead optimization" are critical phases where an initial "hit" compound with some desired biological activity is chemically modified to produce a "lead" candidate with improved potency, selectivity, and pharmacokinetic properties. While specific case studies detailing the optimization of a hit compound using this compound are proprietary, its utility in this context can be understood from established medicinal chemistry principles.

The introduction of the 3-fluorophenyl moiety is a recognized strategy in structure-activity relationship (SAR) studies. nih.gov By synthesizing analogues containing this group, chemists can systematically probe its effect on biological activity. For instance, comparing a parent compound with its 3-fluoro-substituted analogue helps to elucidate the role of electronics and lipophilicity in receptor binding or enzyme inhibition. nih.govinformahealthcare.com The fluorine atom can alter the acidity of the N-H protons in the hydrazide group, influencing hydrogen bonding interactions with a biological target. cambridgemedchemconsulting.com

Structure-activity relationship studies on various compound classes, such as tropane-based dopamine (B1211576) transporter (DAT) inhibitors, have explored the impact of fluorophenyl substituents on binding affinity and selectivity. nih.govnih.govacs.org These studies establish a precedent for how the 3-fluorophenyl group can be used to fine-tune molecular properties, a core activity in lead optimization. The goal is to enhance desired characteristics while minimizing off-target effects or metabolic liabilities. nih.gov

Development of Hybrid Compounds with Enhanced Efficacy

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. The goal is to produce a compound with an improved activity profile, potentially offering enhanced efficacy, dual-action mechanisms, or a better resistance profile compared to the individual components. nih.govmdpi.com

This compound is an attractive building block for this approach. Its scaffold can be coupled with other biologically active moieties, such as different heterocyclic systems, to generate novel hybrid structures. For example, research into triazolo-thiadiazole derivatives, which combines two potent pharmacophores, has yielded compounds with significant antibacterial and antifungal activity, often exceeding that of standard drugs like ampicillin (B1664943) and ketoconazole. nih.gov The synthesis of such molecules could involve intermediates derived from this compound to introduce the 3-fluorophenyl group as one of the key structural components. The combination of these bioactive units within a single frame is a critical strategy in the search for new and more effective antimicrobial agents. nih.gov

| Component A | Component B | Resulting Hybrid Concept | Potential Advantage |

| This compound derivative | Triazole/Thiadiazole Moiety | A single molecule containing both pharmacophores | Enhanced or synergistic antimicrobial activity |

| This compound derivative | Indole Moiety | Indole-hydrazone hybrid | Novel anticancer or antimicrobial agents |

| This compound derivative | Quinolone Moiety | Quinolone-hydrazone hybrid | Dual-action antibacterial agents to combat resistance |

Bioisosteric Replacement Strategies

Bioisosterism, the replacement of a functional group within a molecule with another group of similar physical or chemical properties, is a cornerstone of modern drug design. sci-hub.se The fluorine atom is a classic bioisostere for a hydrogen atom. sci-hub.seselvita.com The application of this compound in synthesis is a direct implementation of this strategy, where a hydrogen atom on the benzene (B151609) ring is purposefully replaced with fluorine.

This substitution is far from trivial and imparts several key advantages:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and stable. Replacing a carbon-hydrogen (C-H) bond, which is susceptible to metabolic oxidation by cytochrome P450 enzymes, with a C-F bond can block this metabolic pathway. cambridgemedchemconsulting.com This often leads to an improved pharmacokinetic profile, including a longer half-life.

Modulation of Electronic Properties: Fluorine is the most electronegative element, and its presence on the phenyl ring significantly alters the electronic distribution of the molecule. cambridgemedchemconsulting.comselvita.com This can influence the pKa of the hydrazide moiety, affecting its ionization state at physiological pH and its ability to participate in crucial binding interactions (e.g., hydrogen bonds) with a target protein or enzyme. cambridgemedchemconsulting.com

Conformational Effects: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for optimal alignment within a target's binding site. nih.gov

While fluorine is slightly larger than hydrogen, the change is minimal and is often well-tolerated by biological targets without introducing significant steric hindrance. sci-hub.se